molecular formula C18H18ClFN2O3S B2517800 N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide CAS No. 1797080-27-3

N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide

Cat. No. B2517800
CAS RN: 1797080-27-3
M. Wt: 396.86
InChI Key: DLPRKLHIFSTJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds known for their antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as sulfonyl groups and chlorophenyl rings are common in the synthesis of antimicrobial agents. These structural features are often key in the interaction with biological targets and can influence the efficacy of the compounds against various pathogens.

Synthesis Analysis

The synthesis of related compounds involves the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method suggests a possible route for the synthesis of N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide, which may involve similar reagents and conditions. The synthesis is characterized by techniques such as 1H-NMR, IR, and elemental analysis, ensuring the purity and confirmation of the chemical structure.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of sulfonyl and chlorophenyl groups, which are crucial for their biological activity. The molecular structure is typically confirmed using spectroscopic methods such as NMR and IR, which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic center, such as a sulfonyl chloride. The presence of a base, such as triethylamine, is essential to scavenge the acid produced during the reaction and to drive the reaction to completion .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonyl and chlorophenyl groups can affect the solubility, stability, and reactivity of the compounds. These properties are important for the compounds' antimicrobial activity, as they determine how well the compounds can penetrate biological membranes and reach their target sites within microbial cells .

Scientific Research Applications

Synthesis and Evaluation for Alzheimer’s Disease

One study discusses the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including structures related to the compound of interest, to evaluate new drug candidates for Alzheimer’s disease. These compounds were synthesized through a series of reactions and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s treatment. The study highlights the potential of these compounds in medicinal chemistry for developing treatments for neurodegenerative diseases (Rehman et al., 2018).

Catalytic Activity and Chemical Synthesis

Another application area is in catalysis, where related compounds, such as l-Piperazine-2-carboxylic acid-derived N-formamides, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This process is significant in organic synthesis, offering a method to achieve high yields and enantioselectivities for a broad range of substrates. Such studies contribute to the development of new, more efficient synthetic pathways in chemical manufacturing (Wang et al., 2006).

Anticancer Activity

Research into novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity also highlights the relevance of sulfonamide and piperidine structures in developing new therapeutic agents. These compounds have been synthesized and evaluated against various cancer cell lines, showing promising activity profiles. Such studies underline the importance of structural analogues of "N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide" in the search for novel anticancer drugs (Szafrański & Sławiński, 2015).

Antibacterial Applications

The synthesis and screening of antibacterial activity of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus represent another critical area of application. These compounds, which include piperidine and sulfonyl moieties, were evaluated for their effectiveness against various bacterial strains, contributing to the ongoing search for new antibacterial agents. Such research is crucial in the context of rising antibiotic resistance and the need for new antibiotics (Iqbal et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c19-13-2-1-3-15(12-13)21-18(23)22-10-8-17(9-11-22)26(24,25)16-6-4-14(20)5-7-16/h1-7,12,17H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPRKLHIFSTJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.